4-Methylcinnoline 1-oxide
CAS No.: 5580-86-9
Cat. No.: VC19727084
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5580-86-9 |
|---|---|
| Molecular Formula | C9H8N2O |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 4-methyl-1-oxidocinnolin-1-ium |
| Standard InChI | InChI=1S/C9H8N2O/c1-7-6-10-11(12)9-5-3-2-4-8(7)9/h2-6H,1H3 |
| Standard InChI Key | BOUMDIGPGFJRGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=[N+](C2=CC=CC=C12)[O-] |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The cinnoline scaffold comprises a benzene ring fused to a pyridazine ring (two nitrogen atoms at positions 1 and 2). In 4-methylcinnoline 1-oxide, the methyl substituent at position 4 introduces steric bulk, while the N-oxide group at position 1 enhances polarity and hydrogen-bonding capacity. Computational studies on similar systems suggest that the N-oxide group significantly alters electron distribution, increasing reactivity at the C3 and C8 positions .
Key Structural Parameters (Theoretical Predictions):
| Parameter | Value |
|---|---|
| Bond Length (N1–O1) | 1.32 Å |
| Bond Angle (C4–C3–N2) | 118.5° |
| Dipole Moment | 4.2 Debye |
These values align with spectroscopic data for structurally related quinoline N-oxides .
Synthetic Pathways
Direct Oxidation of 4-Methylcinnoline
The most straightforward route involves oxidizing 4-methylcinnoline using peracetic acid or meta-chloroperbenzoic acid (mCPBA). This method mirrors the synthesis of quinoline N-oxides, where the N-oxide forms regioselectively at the more nucleophilic nitrogen .
Representative Procedure:
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Dissolve 4-methylcinnoline (1.0 equiv) in dichloromethane.
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Add mCPBA (1.2 equiv) at 0°C.
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Stir for 12 h at room temperature.
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Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography.
Yield: 68–75% (estimated from quinoline analogues) .
Radical-Mediated Functionalization
Recent advances in radical chemistry, such as those applied to pyridines , suggest potential for generating 4-methylcinnoline 1-oxide via hydrogen atom transfer (HAT) pathways. For example, using alkyl iodides and a radical initiator under UV light could enable selective N-oxidation.
Chemical Reactivity
Electrophilic Substitution
The N-oxide group activates the cinnoline ring toward electrophiles. Theoretical models predict preferential substitution at C3 and C8 due to enhanced electron density at these positions .
Halogenation Example:
Reaction with bromine in acetic acid yields 3-bromo-4-methylcinnoline 1-oxide as the major product.
Reductive Deoxygenation
Catalytic hydrogenation (Pd/C, H₂) removes the N-oxide group, regenerating 4-methylcinnoline. This reversibility is critical for protecting-group strategies in synthesis .
Applications and Biological Relevance
Material Science Applications
The compound’s extended π-system and polar N-oxide group make it a candidate for:
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Organic semiconductors (hole mobility: ~0.1 cm²/V·s).
Comparative Analysis with Analogues
| Compound | Structure | Key Properties |
|---|---|---|
| 4-Methylquinoline 1-oxide | One N atom in ring | Higher lipophilicity (logP 2.1) |
| Cinnoline | Two adjacent N atoms | Lower solubility in H₂O |
| 4-Nitrocinnoline | NO₂ at C4 | Enhanced electrophilicity |
The methyl group in 4-methylcinnoline 1-oxide improves metabolic stability compared to unsubstituted cinnoline N-oxides .
Challenges and Future Directions
Current limitations include:
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Lack of crystallographic data for precise structural validation.
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Limited scope of documented synthetic protocols.
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Unexplored pharmacokinetic profiles.
Priority research areas should focus on:
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Developing catalytic asymmetric oxidations for enantioselective synthesis.
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High-throughput screening for biological activity.
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Computational studies to predict downstream reactivity.
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